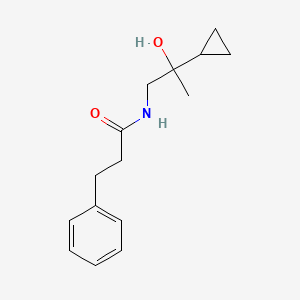

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, also known as CPP-115, is a new generation GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that catalyzes the degradation of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to increase the concentration of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.

Applications De Recherche Scientifique

Chemoselective Synthesis

A study explored the chemoselective reactions of related compounds, showcasing the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This research highlights the compound's utility in creating structurally complex and functionally diverse molecular architectures, which are valuable in medicinal chemistry and drug development (Hajji et al., 2002).

Biomimetic Composites

Research on biomimetic composites using polyamide and nano-hydroxyapatite (n-HA) demonstrated that acicular n-HA could be uniformly distributed in the polymer matrix, mimicking the composition and structure of natural bone. This study suggests potential applications of N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide in developing new materials for bone repair and replacement (Wang et al., 2002).

Drug Delivery Systems

Poly(N-isopropyl acrylamide) (pNIPAM), a thermoresponsive polymer, has been extensively investigated for its potential in drug delivery applications. Controlled, room-temperature polymerization techniques have been developed to synthesize pNIPAM, facilitating its use in creating smart drug delivery systems that respond to temperature changes (Convertine et al., 2004).

Corrosion Inhibition

A study on the synthesis and characterization of acrylamide derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, examined their effectiveness as corrosion inhibitors in nitric acid solutions for copper. This research contributes to the development of safer and more efficient materials for protecting metals against corrosion (Abu-Rayyan et al., 2022).

Anticancer Agent Design

Functionalized amino acid derivatives, including those related to N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research opens avenues for utilizing N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide derivatives in designing new anticancer agents (Kumar et al., 2009).

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(18,13-8-9-13)11-16-14(17)10-7-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQADEKWGQQOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=CC=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2780998.png)

![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

![N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2781011.png)

![1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781012.png)

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2781015.png)